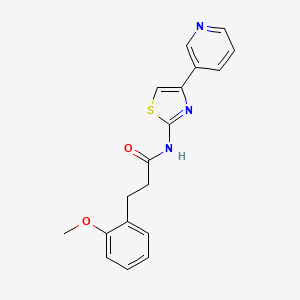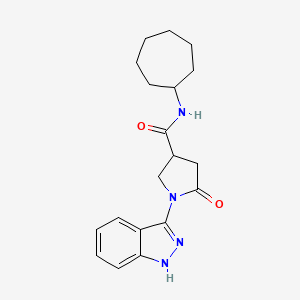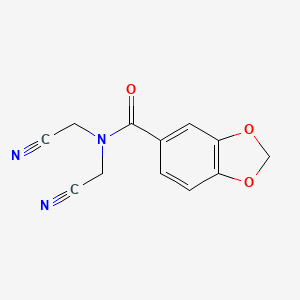
N-cycloheptyl-2-(4-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cycloheptyl-2-(4-nitrophenyl)acetamide is an organic compound with the molecular formula C15H20N2O3 It is a derivative of acetamide, where the acetamide group is substituted with a cycloheptyl group and a 4-nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-(4-nitrophenyl)acetamide typically involves the reaction of cycloheptylamine with 2-(4-nitrophenyl)acetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-cycloheptyl-2-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in an acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: The major product is N-cycloheptyl-2-(4-aminophenyl)acetamide.
Substitution: The products depend on the nucleophile used, resulting in various substituted acetamides.
科学的研究の応用
N-cycloheptyl-2-(4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-cycloheptyl-2-(4-nitrophenyl)acetamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects.
類似化合物との比較
Similar Compounds
N-(4-nitrophenyl)acetamide: Similar structure but lacks the cycloheptyl group.
N-(4-methoxy-2-nitrophenyl)acetamide: Contains a methoxy group instead of a cycloheptyl group.
N-(4-hydroxy-2-nitrophenyl)acetamide: Contains a hydroxy group instead of a cycloheptyl group.
Uniqueness
N-cycloheptyl-2-(4-nitrophenyl)acetamide is unique due to the presence of the cycloheptyl group, which can influence its chemical reactivity and biological activity. The cycloheptyl group may enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets in proteins.
特性
分子式 |
C15H20N2O3 |
|---|---|
分子量 |
276.33 g/mol |
IUPAC名 |
N-cycloheptyl-2-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C15H20N2O3/c18-15(16-13-5-3-1-2-4-6-13)11-12-7-9-14(10-8-12)17(19)20/h7-10,13H,1-6,11H2,(H,16,18) |
InChIキー |
KNKFPYZDAJOHRH-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CC1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
溶解性 |
15 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-diethyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B14938069.png)
![3-(4-Methoxyphenyl)-5-[2-(morpholin-4-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B14938080.png)
![N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B14938096.png)
![N-heptyl-3-[(phenylcarbonyl)amino]benzamide](/img/structure/B14938110.png)
![1-(2,4-dimethoxyphenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B14938116.png)

![1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B14938129.png)


![N-{3-[(4-ethylphenyl)amino]-3-oxopropyl}benzamide](/img/structure/B14938146.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)benzamide](/img/structure/B14938153.png)


![N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine](/img/structure/B14938157.png)
